An In-depth Technical Guide to the Chemical Structure and Properties of Oxyline
An In-depth Technical Guide to the Chemical Structure and Properties of Oxyline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and putative biological activity of Oxyline, a cardenolide tetraglycoside isolated from the plant Oxystelma esculentum. The information is compiled from publicly available chemical databases and scientific literature.
Chemical Structure and Identification
Oxyline is a complex natural product belonging to the cardenolide class of steroids. Its structure was first elucidated in 1991 and is characterized by a steroidal aglycone, 3-epi-uzarigenin, attached to a tetrasaccharide chain.[1]
The chemical identity of Oxyline is defined by the following identifiers:
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IUPAC Name: 3-[14-hydroxy-3-[4-hydroxy-5-[5-[3-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Molecular Formula: C₅₀H₈₀O₁₇
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CAS Number: 132741-68-5
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PubChem CID: 195722
The structure consists of the aglycone 3-epi-uzarigenin linked to a chain of four sugar moieties: β-D-digitoxopyranoside, β-D-cymaropyranosyl, β-D-thevetopyranosyl, and another β-D-cymaropyranosyl unit.[1]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of Oxyline is presented in the table below. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 953.2 g/mol | PubChem |
| Exact Mass | 952.53955108 Da | PubChem |
| XLogP3-AA (LogP) | 2.8 | PubChem |
| Hydrogen Bond Donors | 6 | PubChem |
| Hydrogen Bond Acceptors | 17 | PubChem |
| Rotatable Bond Count | 11 | PubChem |
| Topological Polar Surface Area | 209 Ų | PubChem |
| Heavy Atom Count | 67 | PubChem |
| Complexity | 1750 | PubChem |
Experimental Protocols
While the full text of the original paper detailing the isolation of Oxyline by Srivastava et al. (1991) is not widely accessible, a general experimental protocol for the isolation and characterization of cardenolide glycosides from plant material can be outlined. This protocol is based on established methodologies for natural product chemistry.
General Workflow for Isolation and Purification
The isolation of Oxyline from the roots of Oxystelma esculentum would typically follow a multi-step process involving extraction, fractionation, and chromatographic purification.
Detailed Methodologies
Plant Material Preparation:
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The roots of Oxystelma esculentum are collected, washed, and air-dried in the shade to prevent the degradation of thermolabile compounds.
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The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction:
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The powdered root material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature for several days.
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The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation:
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The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
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The cardenolide glycosides, including Oxyline, are expected to be concentrated in the more polar fractions (ethyl acetate and n-butanol).
Purification:
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The enriched fraction is subjected to column chromatography over silica (B1680970) gel.
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The column is eluted with a gradient of solvents, typically chloroform-methanol mixtures of increasing polarity.
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Fractions are collected and monitored by thin-layer chromatography (TTC) to identify those containing the target compound.
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Fractions containing Oxyline are pooled and may require further purification using techniques such as Sephadex LH-20 chromatography or preparative high-performance liquid chromatography (HPLC).
Structure Elucidation:
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The structure of the purified compound is determined using a combination of spectroscopic techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used to determine the connectivity of atoms and the stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight. Fragmentation patterns can provide information about the structure of the aglycone and the sugar sequence.
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Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
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Chemical methods, such as acid hydrolysis to cleave the glycosidic bonds and identify the individual sugar units and the aglycone, are also employed to confirm the structure.
Biological Activity and Signaling Pathway
General Mechanism of Action of Cardenolides
The inhibition of Na+/K+-ATPase by cardenolides leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration. In cardiac muscle cells, this increase in intracellular calcium enhances the force of contraction, which is the basis for the therapeutic use of some cardenolides in treating heart failure. In other cell types, including cancer cells, the disruption of ion homeostasis and the subsequent signaling cascades can lead to apoptosis and cell death.[3]
Studies on Oxystelma esculentum Extracts
While studies on isolated Oxyline are limited, research on crude extracts of Oxystelma esculentum has demonstrated various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] It is plausible that Oxyline, as a constituent of these extracts, contributes to these observed activities. However, without studies on the purified compound, it is not possible to definitively attribute these effects to Oxyline alone.
Conclusion
Oxyline is a well-characterized cardenolide tetraglycoside from Oxystelma esculentum. Its complex chemical structure has been elucidated, and its physicochemical properties are documented. Based on its structural class, its primary biological target is predicted to be the Na+/K+-ATPase. Further research is required to isolate sufficient quantities of pure Oxyline to perform detailed biological assays and to explore its therapeutic potential, particularly in the context of the traditional medicinal uses of Oxystelma esculentum. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this natural product.
References
- 1. A cardenolide tetraglycoside from Oxystelma esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kjmr.com.pk [kjmr.com.pk]
- 6. researchgate.net [researchgate.net]
